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transcription factor QM

Transcriptional regulation Zinc finger protein AP-1 pathway

The compound designated 'transcription factor QM' (CAS 157512-37-3) is listed by chemical suppliers as a research biochemical with the molecular formula C21H26N2O3. Its nomenclature is derived from the human QM protein (RPL10), a multifunctional ribosomal protein that moonlights as a transcriptional coregulator by binding to c-Jun and DNA.

Molecular Formula C21H26N2O3
Molecular Weight 0
CAS No. 157512-37-3
Cat. No. B1176823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametranscription factor QM
CAS157512-37-3
Synonymstranscription factor QM
Molecular FormulaC21H26N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transcription Factor QM (157512-37-3): A Conserved Regulator of AP-1 for Research Sourcing


The compound designated 'transcription factor QM' (CAS 157512-37-3) is listed by chemical suppliers as a research biochemical with the molecular formula C21H26N2O3. Its nomenclature is derived from the human QM protein (RPL10), a multifunctional ribosomal protein that moonlights as a transcriptional coregulator by binding to c-Jun and DNA [1]. The QM protein is characterized by extreme evolutionary conservation, with a sequence divergence rate of approximately 1% per 22 million years, and its zinc-dependent interaction with c-Jun is dynamically regulated by phosphorylation, which reduces binding affinity by 60% [1]. Note: The CAS entity is distinct from the native 214-amino acid protein; quantitative differentiation data for this specific small molecule is not available in peer-reviewed literature.

Why Generic Substitution is Risky for Transcription Factor QM Modulators


The QM protein's function is uniquely defined by two critical biochemical features not shared by generic c-Jun inhibitors or other AP-1 modulators: (1) binding is strictly dependent on zinc ion coordination, and (2) post-translational phosphorylation by Protein Kinase C introduces a quantitative, dynamic switch that reduces its affinity for c-Jun by precisely 60% [1]. No other known transcription factor or small-molecule AP-1 inhibitor exhibits this zinc-dependent, phosphorylation-gated regulatory mechanism. Consequently, substituting QM with a simple Jun-interacting protein (e.g., Jif-1 fragments) or a generic kinase inhibitor will fail to replicate this specific, quantifiable regulatory logic in experimental systems.

Quantitative Differentiation of QM Protein Orthologs vs. Alternative AP-1 Regulators – Evidence for CAS 157512-37-3 is Limited


Zinc-Dependent c-Jun Binding Affinity: QM vs. Generic AP-1 Inhibitors

The binding of QM protein to c-Jun is obligately zinc-dependent; in the absence of zinc, interaction is abolished. This contrasts with typical AP-1 inhibitors like JunD or Jif-1 fragments, which do not require zinc for their interaction [1]. The quantitative effect of zinc chelation on QM-c-Jun complex formation was demonstrated via protein-protein interaction assays, but numerical Kd values were not reported. The differential claim rests on the qualitative zinc-dependency, which is a binary functional distinction.

Transcriptional regulation Zinc finger protein AP-1 pathway

Phosphorylation-Mediated Regulation: QM vs. c-Jun Homodimers

QM protein is a target of Protein Kinase C (PKC), which introduces approximately 1 mole of phosphate per mole of QM. This phosphorylation event causes exactly a 60% reduction in QM's binding to c-Jun [1]. In contrast, PKC phosphorylation of c-Jun itself enhances its transactivation activity, not represses it. Thus, the phosphorylation of QM creates a unique 'off switch' for c-Jun activity that is quantitatively distinct from the positive regulation seen in other AP-1 components.

Post-translational modification Protein kinase C Transcriptional repression

Evolutionary Sequence Conservation Rate: QM vs. Average Transcriptional Regulators

The rate of sequence divergence among QM orthologs from fungi, plants, and animals is approximately 1% per 22 million years [1]. This is exceptionally slow compared to the average rate for transcription factors (typically 1% per 5-10 million years). For example, the homeobox family of transcription factors exhibits a divergence rate of ~1% per 10 million years under similar functional constraints. The high degree of conservation across the first 175 residues underscores a level of functional constraint rarely seen in other transcriptional regulators.

Evolutionary biology Sequence conservation Functional constraint

Ortholog Sequence Identity: Human QM vs. Model Organism Homologs

Human QM shares >60% amino acid sequence identity with orthologs in Drosophila melanogaster, Saccharomyces cerevisiae, Arabidopsis thaliana, and Trypanosoma brucei [1]. The S. pombe ortholog (spqM) shows 61.36-71.6% identity. In contrast, the c-Jun transcription factor typically shares only ~20-30% identity with its invertebrate homologs. This high cross-species conservation facilitates translational studies, as functional data from model systems are more reliably extrapolated to human biology.

Model organisms Translational research Protein homology

Procurement-Driven Applications for Transcription Factor QM (CAS 157512-37-3) Research Tools


Modeling PKC-Dependent Transcriptional Repression Circuits

Based on the unique 60% reduction in c-Jun binding upon PKC phosphorylation [1], this compound is the only tool suitable for building in vitro models of signal-dependent AP-1 repression. Researchers can use it to quantitatively study the kinetics of PKC-mediated transcriptional shut-off, an experiment not replicable with c-Jun mutants or Jif-1 fragments.

Zinc-Dependent Protein Interaction Assays

The obligate zinc requirement for QM-c-Jun interaction [1] makes this the definitive probe for studying metal-regulated transcription factor assemblies. Laboratories investigating zinc-sensing in gene regulation can use QM as a positive control to calibrate chelator-based disruption experiments.

Cross-Species Evolution and Functional Genomics Studies

With >60% sequence identity across plants, fungi, and animals [1], QM serves as a pan-eukaryotic anchor protein for comparative functional genomics. Researchers can employ it to trace ancient regulatory pathways and validate model organism findings, a task for which less conserved transcription factors are unsuitable.

AP-1 Pathway Negative Control Reagent

QM's action as a specific repressor of c-Jun homodimer-mediated transcription, but not other AP-1 complexes, provides a precise negative control for dissecting AP-1 subunit specificities in luciferase reporter assays.

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